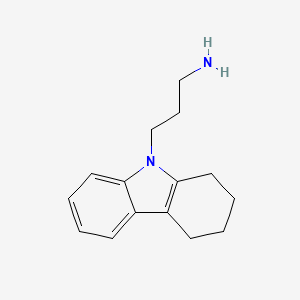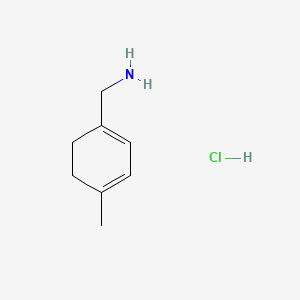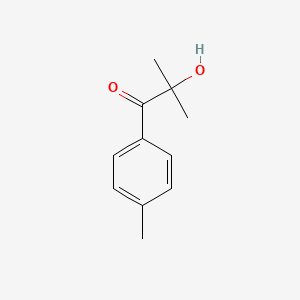
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
準備方法
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including borylation, to introduce the dioxaborolan group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including:
Hydroboration: This reaction adds boron and hydrogen across a double bond, typically in the presence of transition metal catalysts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one has several scientific research applications:
Materials Science: The compound is employed in the synthesis of materials with specific properties, such as dyes for dye-sensitized solar cells (DSSCs).
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activities.
作用機序
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one involves its ability to participate in various chemical reactions. The dioxaborolan group is particularly reactive, allowing the compound to undergo borylation and coupling reactions. These reactions often involve the formation of carbon-boron bonds, which can be further transformed into other functional groups .
類似化合物との比較
Similar compounds to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar dioxaborolan group but differs in the presence of a fluorine atom.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group instead of the pyridinone structure.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
特性
分子式 |
C11H18BNO3 |
|---|---|
分子量 |
223.08 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C11H18BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h7H,5-6H2,1-4H3,(H,13,14) |
InChIキー |
ITYXYTPSLMUKQZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)








